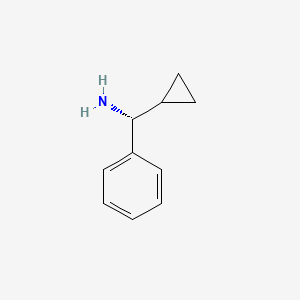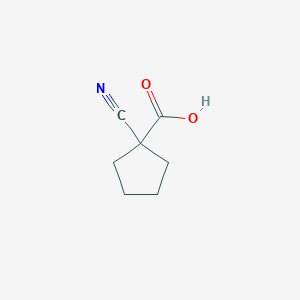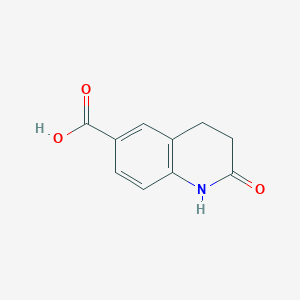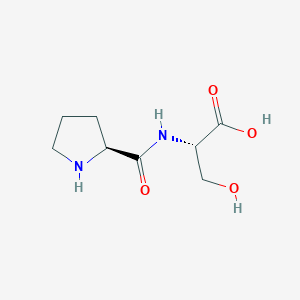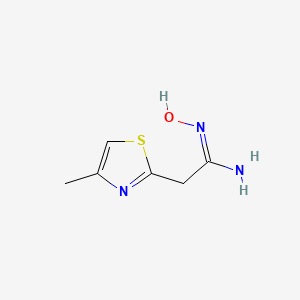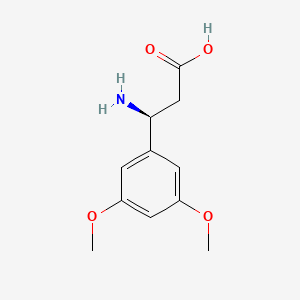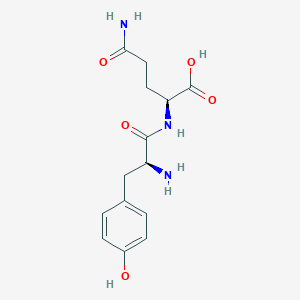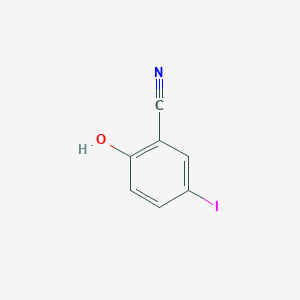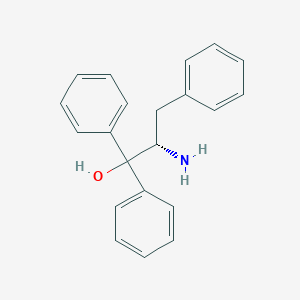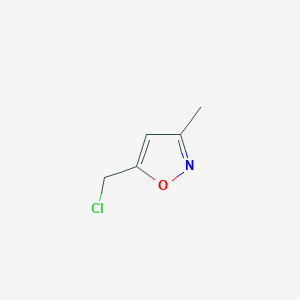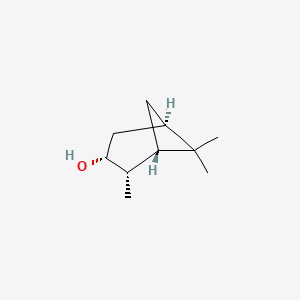
(-)-Pinan-3-ol
Overview
Description
(-)-Pinan-3-ol is a naturally occurring monoterpenoid alcohol. It is derived from pinene, a major component of pine resin. This compound is known for its pleasant pine-like aroma and is used in various applications, including fragrances and flavorings. Its unique structure, featuring a bicyclic framework, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (-)-Pinan-3-ol can be synthesized through several methods. One common approach involves the reduction of (-)-pinene oxide using a suitable reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reducing agent.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of (-)-pinene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is highly efficient and yields a high purity product suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: (-)-Pinan-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinan-3-one using oxidizing agents like chromic acid or potassium permanganate.
Reduction: Further reduction can convert it into pinane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Pinan-3-one.
Reduction: Pinane.
Substitution: Various substituted pinan derivatives depending on the nucleophile used.
Scientific Research Applications
(-)-Pinan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (-)-Pinan-3-ol varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Analgesic Properties: It interacts with pain receptors, blocking the transmission of pain signals.
Comparison with Similar Compounds
(-)-Pinene: The precursor to (-)-Pinan-3-ol, sharing a similar bicyclic structure but lacking the hydroxyl group.
Pinan-3-one: The oxidized form of this compound, featuring a ketone group instead of a hydroxyl group.
Pinane: The fully reduced form, lacking any functional groups.
Uniqueness: this compound is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows it to participate in a wider range of chemical reactions and enhances its potential as a bioactive compound.
Properties
IUPAC Name |
(1S,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPVLJRCJUVQFA-UYXSQOIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35998-01-7, 25465-65-0 | |
| Record name | (1S,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35998-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25465-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Pinan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025465650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Neoisopinocampheol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-pinan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes to obtain specific stereoisomers of pinan-3-ol?
A1: [] Researchers successfully synthesized 1S,2S,3R-N-Alkyl-2,6,6-trimethylbicyclo(3.1.1)hept-3-ylamines, a class of pinan-3-ol derivatives. The key reaction involved a catalytic hydroamination of 1R,2R,3R-pinan-3-ol (isopinocampheol) with aliphatic nitriles. Interestingly, this reaction proceeds stereospecifically and involves an epimerization step where 1R,2R-pinan-3-one converts to 1S,2S-pinan-3-one. [] Studies also utilized nuclear magnetic resonance (NMR) spectroscopy, specifically proton NMR (PMR), in conjunction with lanthanide shift reagents like Eu(dpm)3 to elucidate the configurational and conformational characteristics of various pinan-3-ol derivatives. This method proved particularly helpful in differentiating between isomers at the C-2 hydroxyl position. You can find more details about these synthesis procedures and analyses in the cited research papers: [] Synthesis and stereochemistry of secondary amines of the 2,6,6-trimethylbicyclo(3. 1. 1)heptane series, [] Conformation of Pinan-3-ol Derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


